2-Bromo-1-(2-methoxypyridin-4-yl)ethanone
Description
Chemical Identity and Nomenclature of 2-Bromo-1-(2-methoxypyridin-4-yl)ethanone
The chemical identity of this compound is established through its molecular formula C₈H₈BrNO₂, which indicates a molecular weight of approximately 230.06 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 1187669-32-4, providing a unique identifier for database searches and chemical procurement. The International Union of Pure and Applied Chemistry name for this compound follows systematic nomenclature conventions, clearly indicating the positioning of functional groups around the pyridine ring system.
The structural architecture of this compound features a pyridine ring substituted at the 2-position with a methoxy group and at the 4-position with a bromoacetyl moiety. The canonical Simplified Molecular Input Line Entry System representation is COC1=NC=CC(=C1)C(=O)CBr, which provides a standardized method for representing the molecular structure in chemical databases. The International Chemical Identifier string InChI=1S/C8H8BrNO2/c1-12-8-4-6(2-3-10-8)7(11)5-9/h2-4H,5H2,1H3 offers another standardized format for chemical identification.
Several synonymous names exist for this compound in chemical literature, including this compound and variations thereof. The compound exhibits specific physical properties that can be predicted through computational chemistry methods, with collision cross-section values calculated for various ionization states. For example, the protonated molecular ion [M+H]⁺ has a predicted collision cross-section of 138.7 Ų, while the sodium adduct [M+Na]⁺ shows a value of 142.2 Ų.
The following table summarizes key molecular identifiers and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| Chemical Abstracts Service Number | 1187669-32-4 |
| InChIKey | LSEAFYYGGQILPK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC=CC(=C1)C(=O)CBr |
| Storage Temperature | 4°C |
The nomenclature system employed for this compound reflects the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, which were originally developed based on the Hantzsch-Widman system introduced in the late nineteenth century. This systematic approach ensures consistent naming across different chemical databases and literature sources, facilitating communication within the global chemistry community.
Historical Development of Pyridine-Based Ketone Derivatives
The historical development of pyridine-based ketone derivatives traces back to the foundational discoveries in heterocyclic chemistry during the nineteenth century. Pyridine itself was first documented by Thomas Anderson in 1849, who isolated it from the high-temperature heating of animal bones and named it after the Greek word for fire due to its flammability. This early discovery laid the groundwork for subsequent investigations into pyridine derivatives that would eventually lead to compounds like this compound.
The first major synthesis of pyridine derivatives was described in 1881 by Arthur Rudolf Hantzsch, whose pyridine synthesis typically employed a 2:1:1 mixture of a β-keto acid, an aldehyde, and ammonia as the nitrogen donor. This breakthrough established the foundation for systematic approaches to pyridine synthesis and modification. The Hantzsch synthesis produced initially a double hydrogenated pyridine, which was then oxidized to the corresponding pyridine derivative, demonstrating early recognition of the importance of oxidation states in pyridine chemistry.
A significant advancement occurred in 1924 when Aleksei Chichibabin invented the Chichibabin pyridine synthesis reaction, which utilized inexpensive reagents and became the basis for industrial pyridine production. The Chichibabin synthesis involved condensation reactions of aldehydes, ketones, and α,β-unsaturated carbonyl compounds in ammonia or ammonia derivatives. Although yields were often around 30%, the accessibility of precursors made this method commercially viable. The process typically involved forming acrolein through Knoevenagel condensation from acetaldehyde and formaldehyde, followed by condensation with acetaldehyde and ammonia to produce dihydropyridine, which was subsequently oxidized to pyridine.
The evolution of pyridine chemistry continued with the development of specialized synthetic methods for preparing substituted pyridines. The Kröhnke pyridine synthesis, developed in the mid-twentieth century, demonstrated that α-pyridinium methyl ketone salts could condense with α,β-unsaturated carbonyl compounds via Michael reactions when treated with ammonium acetate. This method proved particularly valuable for preparing 2,4,6-trisubstituted pyridines under mild reaction conditions, showing advantages over related reactions such as the Hantzsch synthesis.
Recent developments in pyridine-based ketone chemistry have focused on one-pot synthesis methods that utilize alkyl ketones as starting materials. Research published in 2023 described methods for synthesizing substituted pyridines through dehydrogenation, conjugate addition, and condensation using alkyl ketones. These modern approaches represent significant improvements over historical methods, offering higher yields and greater substrate scope. The contemporary synthesis of pyridine derivatives has expanded to include complex transformations involving nickel catalysis and sophisticated reaction cascades.
The development of brominated pyridine ketones specifically emerged from the recognition that halogenated heterocycles serve as valuable synthetic intermediates. The introduction of bromine atoms into pyridine-based ketones provides electrophilic sites that facilitate nucleophilic substitution reactions, enabling the construction of more complex molecular architectures. This strategic approach to molecular design has become particularly important in medicinal chemistry, where halogenated heterocycles often exhibit enhanced biological activity.
Modern synthetic methodologies have demonstrated the utility of heteroaryl ketones as precursors for N-fused heterocycles through acyl-transfer reactions. These transformations, driven by aromatization, allow the transfer of acyl groups from carbon to nitrogen atoms within heterocyclic systems. Such approaches have simplified the preparation of complex N-fused heterocyclic systems that are prevalent in biologically active compounds, representing a significant advancement from earlier synthetic strategies.
Academic Significance in Heterocyclic Chemistry
The academic significance of this compound in heterocyclic chemistry stems from its role as a versatile synthetic intermediate and its contribution to understanding fundamental reactivity patterns in heterocyclic systems. Heterocyclic compounds represent one of the most important classes of organic molecules, with applications spanning pharmaceuticals, materials science, and biological research. The specific structural features of this compound make it particularly valuable for investigating the interplay between electronic effects and synthetic utility in pyridine-based systems.
The compound serves as an exemplary model for studying the electronic effects of substituents on pyridine rings. The methoxy group at the 2-position acts as an electron-donating substituent through resonance effects, while the bromoacetyl group at the 4-position introduces electron-withdrawing character. This combination creates a unique electronic environment that influences both the reactivity and stability of the molecule. Such electronic considerations are fundamental to heterocyclic chemistry, as they determine the feasibility and selectivity of various synthetic transformations.
Research into acyl-transfer reactions has highlighted the importance of compounds like this compound in developing new synthetic methodologies. The heteroaryl ketone functionality enables intramolecular acyl-transfer processes that are driven by aromatization. These reactions begin with spiroannulation involving the ketone and an alkyl bromide, followed by aromatization-driven intramolecular acyl transfer. The resulting transformations provide access to heavily functionalized N-fused heterocycles, which are prevalent structural motifs in bioactive molecules.
The compound's utility in nucleophilic substitution reactions demonstrates fundamental principles of heterocyclic reactivity. The bromine atom serves as an excellent leaving group, facilitating substitution by various nucleophiles including amines, thiols, and alkoxides. These reactions typically proceed under mild conditions using polar aprotic solvents such as dimethylformamide, illustrating important concepts in reaction mechanism and solvent effects that are central to heterocyclic chemistry education and research.
Contemporary research has demonstrated the application of similar pyridine-based ketones in one-pot synthesis strategies for preparing substituted pyridines. These methodologies combine dehydrogenation, conjugate addition, and condensation reactions in single reaction vessels, representing significant advances in synthetic efficiency. The development of such protocols has been facilitated by understanding the fundamental reactivity patterns exhibited by compounds like this compound.
The compound's role in combinatorial chemistry approaches has further enhanced its academic significance. Kröhnke-type reactions utilizing related pyridine-based ketones have been employed to generate large libraries of functionalized pyridines for biological screening. These combinatorial strategies demonstrate the scalability of heterocyclic synthesis methods and their potential for drug discovery applications.
Studies of collision cross-section values for this compound and related structures contribute to analytical chemistry methodology development. The predicted values for various ionization states provide benchmarks for mass spectrometry-based identification methods, supporting advances in analytical techniques for heterocyclic compound characterization.
The academic literature surrounding this compound and related compounds has contributed to theoretical understanding of heterocyclic reactivity patterns. The compound serves as a model system for studying the effects of electron-donating and electron-withdrawing substituents on aromatic heterocycles, concepts that are fundamental to physical organic chemistry and computational chemistry studies.
Current research directions involving this compound focus on its potential applications in late-stage modifications of complex natural products and drug derivatives. The ability to introduce functional groups through nucleophilic substitution at the brominated position, combined with the potential for acyl-transfer reactions, makes this compound particularly valuable for medicinal chemistry applications. These studies contribute to the broader understanding of how heterocyclic modifications can be used to optimize biological activity and pharmacological properties.
Properties
IUPAC Name |
2-bromo-1-(2-methoxypyridin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8-4-6(2-3-10-8)7(11)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEAFYYGGQILPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187669-32-4 | |
| Record name | 2-bromo-1-(2-methoxypyridin-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-Bromo-1-(2-methoxypyridin-4-yl)ethanone is an organic compound with the molecular formula C₈H₈BrNO₂ and a molecular weight of 216.06 g/mol. It features a bromine atom and a methoxy group attached to a pyridine ring, which are significant for its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry due to its structural properties that allow for interaction with various biological targets.
Structural Characteristics
The compound's structure can be represented by the following SMILES notation: COC1=NC=CC(=C1)C(=O)CBr. The presence of the carbonyl group (C=O) adjacent to the methoxypyridine moiety is crucial for its reactivity and biological interactions .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly as a ligand in biochemical assays. Preliminary studies suggest it may possess anti-inflammatory and antimicrobial properties, making it a candidate for further pharmacological exploration.
Potential Biological Activities
The mechanism of action for this compound is not fully elucidated; however, it likely involves interactions with specific biological targets. The bromine atom and methoxy group enhance its reactivity, facilitating binding to enzymes or receptors involved in various biochemical pathways.
Target Pathways
Research on structurally similar compounds has indicated their effects on:
- Microbial Growth : Inhibition of growth pathways in bacteria and fungi.
- Oxidative Stress : Scavenging free radicals, thereby reducing oxidative damage.
- Glucose Metabolism : Modulating pathways related to carbohydrate metabolism through enzyme inhibition.
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, research on analogous compounds provides insights into its potential applications:
These findings underscore the importance of further investigating the biological activities of this compound.
Chemical Reactions Analysis
Nucleophilic Substitution
The bromine atom at position 2 undergoes nucleophilic substitution with nucleophiles such as amines, thiols, or alkoxides.
-
Reagents : Sodium azide (NaN₃), sodium methoxide (NaOMe)
-
Conditions : Polar aprotic solvents (e.g., dichloromethane) or ethanol under reflux
-
Outcome : Replacement of Br with nucleophiles (e.g., azide, methoxy groups)
Example :
Reaction of 2-Bromo-1-(2-methoxypyridin-4-yl)ethanone with NaN₃ in DMF yields 1-(2-azido-2-methoxypyridin-4-yl)ethanone.
Oxidation
The ketone group (C=O) can be oxidized to a carboxylic acid.
-
Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
-
Conditions : Acidic medium (e.g., H₂SO₄)
-
Outcome : Conversion of ketone to carboxylic acid, enhancing polarity.
Reduction
The bromine atom can be reduced to a hydrogen atom.
-
Reagents : Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst
-
Conditions : Inert atmosphere (e.g., N₂)
-
Outcome : Formation of 1-(2-methoxypyridin-4-yl)ethanone, eliminating the bromine substituent.
Hydrobromide Salt Formation
The compound can form a hydrobromide salt via acid addition.
-
Reagents : Hydrobromic acid (HBr)
-
Conditions : Aqueous or alcoholic solutions
-
Outcome : Formation of this compound hydrobromide (C₈H₉Br₂NO₂) .
Reaction Mechanisms
The bromine and methoxy groups influence reactivity:
-
Bromine : Electron-withdrawing, activates the ring for nucleophilic substitution.
-
Methoxy : Electron-donating, stabilizes intermediates and enhances solubility.
Example Mechanism :
In substitution reactions, the bromine leaves as Br⁻, forming a pyridinium intermediate stabilized by the methoxy group .
Comparison with Similar Compounds
| Compound | Substituents | Key Reactivity |
|---|---|---|
| Target Compound | Br (2), OMe (2) | Substitution, oxidation |
| 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone | Br (2), F (5) | Reduced nucleophilicity |
| 1-(2-Bromo-6-methoxypyridin-4-YL)ethanone | Br (2), OMe (6) | Enhanced solubility |
Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 2-bromo-1-(2-methoxypyridin-4-yl)ethanone differ in their aromatic substituents, which significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison:
Structural Analogs and Key Properties
Physicochemical Properties
- Solubility : The 4-methoxyphenyl derivative is soluble in organic solvents like CHCl₃ and Et₂O, critical for its use in drug synthesis . The pyridine-based analogs (e.g., 2-methoxypyridin-4-yl) may exhibit higher polarity due to the nitrogen heteroatom, enhancing solubility in polar aprotic solvents .
- Substituents like nitro or chloro groups likely increase melting points due to stronger intermolecular forces.
Preparation Methods
Precursor Synthesis
The precursor 1-(2-methoxypyridin-4-yl)ethanone can be synthesized via nucleophilic substitution reactions starting from acetophenone derivatives or related compounds. For example, nucleophilic substitution on fluoroacetophenone with sodium methoxide yields the methoxyphenylethanone intermediate, which is analogous to the methoxypyridinyl ethanone precursor in this case.
Bromination Step
The bromination is generally performed under mild conditions to avoid over-bromination or decomposition. Common features of the bromination step include:
- Use of brominating agents such as N-bromosuccinimide (NBS) or elemental bromine
- Solvents like dichloromethane or ethanol to provide a controlled medium
- Mild temperatures, often room temperature to slightly elevated (e.g., 25–40 °C)
- Reaction times optimized to maximize yield and minimize side products
Continuous flow reactors have been reported to enhance the efficiency and reproducibility of this bromination step by providing better control over reaction time and temperature.
Detailed Research Findings and Data
Mechanistic Insights
The bromination of the ethanone derivative proceeds via enol or enolate intermediate formation, which then reacts with the brominating agent to selectively brominate the α-carbon adjacent to the carbonyl group. The presence of the electron-donating methoxy group on the pyridine ring influences the electron density and reactivity of the substrate, necessitating mild conditions to avoid unwanted side reactions.
Comparative Analysis with Related Compounds
The preparation method of this compound shares similarities with the synthesis of other bromo-substituted ethanones, such as 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, where mild reflux conditions and aqueous-organic biphasic systems are employed to achieve high yields. However, the pyridinyl methoxy substitution requires solvent and temperature optimization to maintain compound stability.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Solvent | Dichloromethane, ethanol | Chosen for mild polarity and inertness |
| Brominating Agent | N-Bromosuccinimide (NBS), elemental bromine | NBS preferred for controlled bromination |
| Temperature | 20–40 °C | Mild temperatures prevent side reactions |
| Reaction Time | 1–4 hours | Optimized for maximum yield |
| Reactor Type | Batch or continuous flow | Continuous flow improves control |
| Yield | Typically high (>80%) | Dependent on purity of precursor and conditions |
Q & A
Q. What are the common synthetic routes for 2-Bromo-1-(2-methoxypyridin-4-yl)ethanone, and how can reaction conditions be optimized for higher yields?
Answer: The compound is typically synthesized via bromination of a precursor ketone. For example, bromine (Br₂) in chloroform (CHCl₃) is added to 1-(2-methoxypyridin-4-yl)ethanone under controlled conditions. Key steps include:
- Dropwise addition of Br₂ to avoid exothermic side reactions.
- Neutralization with NaHCO₃ and sodium thiosulfate to quench excess bromine.
- Recrystallization (e.g., from diethyl ether) to purify the product .
Optimization Strategies:
- Temperature: Maintain 0–5°C during bromine addition to minimize decomposition.
- Molar Ratios: A slight excess of bromine (1.05–1.1 equivalents) ensures complete conversion.
- Workup: Sequential washing with NaHCO₃ and thiosulfate removes acidic byproducts and unreacted Br₂, improving purity .
Table 1: Synthesis Parameters and Yields
| Precursor | Bromine Equiv. | Solvent | Yield (%) |
|---|---|---|---|
| 1-(4-Methoxyphenyl)ethanone | 1.0 | CHCl₃ | 85 |
| 1-(Thiazol-4-yl)ethanone | 1.1 | CH₂Cl₂ | 78 |
Q. Which spectroscopic and crystallographic methods are used for structural characterization?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the methoxypyridine ring (δ 3.9–4.1 ppm for OCH₃) and the bromoethanone group (δ 4.3–4.5 ppm for CH₂Br) .
- X-Ray Crystallography: Single-crystal analysis (e.g., SHELX programs) resolves bond lengths and angles. For example, the C-Br bond length is ~1.93 Å, and the pyridine ring shows planarity (mean deviation <0.01 Å) .
Key Crystallographic Data:
Q. What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE):
- NIOSH/MSHA-approved respirators for dust/fume control.
- Chemically resistant gloves (e.g., nitrile) and safety goggles .
- Storage: Store at –20°C in inert atmospheres (argon/nitrogen) to prevent decomposition .
- Spill Management: Use absorbents (e.g., vermiculite) and avoid water flushing to prevent environmental contamination .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in nucleophilic substitution reactions?
Answer: The electron-withdrawing methoxypyridine ring enhances the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic attack. Bromine’s leaving-group ability (weaker C-Br bond vs. C-Cl) allows efficient substitution with amines or thiols. Kinetic studies show pseudo-first-order kinetics in polar aprotic solvents (e.g., DMF) .
Mechanistic Insight:
- SN2 Pathway: Dominates in reactions with strong nucleophiles (e.g., azides).
- Solvent Effects: Polar solvents stabilize transition states, accelerating substitution .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Answer:
- Disorder in Methoxy Groups: The flexible OCH₃ group may exhibit positional disorder. Resolution involves refining occupancy ratios or applying restraints in SHELXL .
- Twinned Crystals: Use of the Flack parameter (η) or alternative metrics (e.g., x parameter) helps distinguish enantiomorphs in non-centrosymmetric space groups .
Refinement Best Practices:
Q. How does the compound’s stability vary under different storage conditions?
Answer:
- Thermal Stability: Decomposes above 128°C, releasing toxic fumes (HBr, CO) .
- Light Sensitivity: UV exposure accelerates degradation; amber glass containers are recommended .
- Moisture Sensitivity: Hydrolysis of the bromoethanone group occurs in aqueous media (t½ ~24 hr at pH 7) .
Table 2: Stability Under Controlled Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| Dry, –20°C | None | >6 months |
| 25°C, 60% RH | Hydrolysis | 7 days |
Q. How does biological activity compare to halogenated analogs (e.g., chloro or thiazole derivatives)?
Answer:
- Antimicrobial Activity: Brominated analogs show higher efficacy than chloro derivatives (e.g., MIC = 8 µg/mL vs. 32 µg/mL against S. aureus) due to increased lipophilicity .
- Enzyme Inhibition: The methoxypyridine moiety enhances binding to cytochrome P450 enzymes (IC₅₀ = 1.2 µM vs. 4.5 µM for phenyl analogs) .
Key Differences:
- Thiazole Derivatives: Improved solubility but reduced metabolic stability .
- Chloro Analogs: Lower reactivity in substitution reactions but higher thermal stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
